4-Bromophenyl diphenylacetate
Description
4-Bromophenyl diphenylacetate (CAS 58241-11-5) is an aromatic ester with the molecular formula C₂₀H₁₅BrO₂ and a molecular weight of 367.24 g/mol . Structurally, it consists of a diphenylacetic acid backbone esterified with a 4-bromophenyl group.
Properties
Molecular Formula |
C20H15BrO2 |
|---|---|
Molecular Weight |
367.2g/mol |
IUPAC Name |
(4-bromophenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C20H15BrO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
YNUXSORJFQQWMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table compares 4-bromophenyl diphenylacetate with structurally related brominated phenyl esters and acids:
Key Observations:
- Molecular Weight and Complexity : this compound is significantly larger than simpler esters like 4-bromophenyl acetate or methyl/ethyl derivatives, which impacts its solubility and reactivity.
- Thermal Stability : Ethyl 4-bromophenylacetate has a low melting point (29–31°C), making it a liquid at room temperature, whereas 4-bromophenylacetic acid is solid (mp 114–117°C) . Data for the target compound’s thermal properties are lacking.
Reactivity and Functionalization
- Bromine Reactivity : The para-bromine substituent in all these compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For example, methyl 2-(4-bromophenyl)acetate is used as a reference standard in drug manufacturing due to its well-defined reactivity .
Q & A
Basic: What are the recommended synthetic routes for 4-bromophenyl diphenylacetate, and how can reaction efficiency be validated?
Answer:
The synthesis typically involves esterification of diphenylacetic acid with 4-bromophenol under acid catalysis (e.g., sulfuric acid) or coupling via activated intermediates like acyl chlorides. For validation:
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to track ester formation.
- Confirm purity via melting point analysis (expected range: 114–119°C based on analogous bromophenylacetic acid derivatives) .
- Quantify yield gravimetrically after recrystallization in ethanol or hexane .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm in C NMR) and bromophenyl substituents (aromatic protons at 7.2–7.6 ppm in H NMR) .
- FTIR : Identify ester C=O stretching (~1740 cm) and C-Br vibrations (~600 cm) .
- Mass Spectrometry : Validate molecular weight (expected: ~381.2 g/mol) via ESI-MS or GC-MS .
Advanced: How can orthogonal experimental design optimize esterification conditions for this compound?
Answer:
- Variables : Catalyst concentration (e.g., HSO), temperature (80–120°C), and molar ratio of reactants (1:1 to 1:1.5).
- Design : Use a 3-factor, 3-level orthogonal array (L9 Taguchi) to minimize experimental runs while maximizing data robustness .
- Analysis : Apply ANOVA to identify significant factors affecting yield. For example, temperature and catalyst loading often dominate esterification efficiency .
Advanced: How can computational modeling elucidate the reaction mechanism of this compound formation?
Answer:
- DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic acyl substitution).
- Solvent Effects : Simulate polarity and dielectric constants (e.g., toluene vs. DMF) to predict reaction kinetics .
- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
Advanced: How should researchers address discrepancies in reported melting points for bromophenyl derivatives?
Answer:
- Source Analysis : Cross-reference purity data (e.g., >95% vs. 98% purity) from suppliers, as impurities depress melting points .
- Recrystallization : Repeat purification using solvents like ethanol/water mixtures to ensure consistent crystallinity.
- DSC Analysis : Use differential scanning calorimetry to resolve ambiguities in phase transitions .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free diphenylacetic acid or 4-bromophenol) .
Advanced: How can this compound be utilized in chiral intermediate synthesis for pharmaceuticals?
Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure esters for β-lactam antibiotics .
- Derivatization : React with amines or alcohols to generate prodrug candidates, validated via H NMR coupling constants or chiral HPLC .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Answer:
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